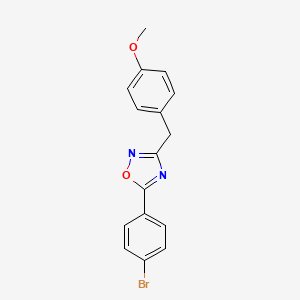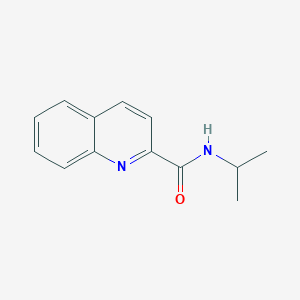
N-isopropyl-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-isopropyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C13H14N2O . It has an average mass of 214.263 Da and a monoisotopic mass of 214.110611 Da .
Synthesis Analysis
The synthesis of quinolinecarboxamide derivatives, including “N-isopropyl-2-quinolinecarboxamide”, has been reported in the literature . These compounds have been synthesized as potential histone deacetylase (HDAC) inhibitors . HDACs are a group of enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .Molecular Structure Analysis
The molecular structure of “N-isopropyl-2-quinolinecarboxamide” consists of a quinoline ring attached to a carboxamide group via an isopropyl linker . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.科学研究应用
Antimycobacterial Activity
N-isopropylquinoline-2-carboxamide derivatives have been studied for their potential to inhibit mycobacterial species. Some compounds in this class have shown higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid or pyrazinamide . This suggests that N-isopropylquinoline-2-carboxamide could be a promising candidate for developing new antimycobacterial drugs.
Photosynthetic Electron Transport Inhibition
In agricultural research, certain quinoline-2-carboxamides have been tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts . This application could lead to the development of herbicides that target specific aspects of photosynthesis.
Anticancer Potential
Quinoline-carboxamide derivatives have been analyzed for their anti-proliferative activities against various cancer cell lines, including MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer) . These studies suggest that N-isopropylquinoline-2-carboxamide may have potential as an anticancer agent.
Biological Activity Spectrum
The broader spectrum of biological activity for substituted quinoline-2-carboxamides includes potential applications in developing treatments for various diseases. The structural flexibility of these compounds allows for a wide range of biological activities, which can be harnessed in pharmaceutical research .
Antiviral Applications
Indole derivatives, which share a similar structure with quinoline compounds, have shown various biological activities, including antiviral properties . By extension, N-isopropylquinoline-2-carboxamide could be explored for its antiviral capabilities, potentially leading to new treatments for viral infections.
作用机制
Target of Action
N-isopropylquinoline-2-carboxamide, also known as TimTec1_007436 or N-isopropyl-2-quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
This compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes induce apoptosis, a form of programmed cell death, in cancer cells . The compound also inhibits Pim-1 kinase , with one study showing that a derivative of the compound had an inhibition percentage of 82.27% .
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer treatment . By down-regulating Bcl-2 and up-regulating BAX and Caspase-3, the compound triggers apoptosis in cancer cells . This leads to a decrease in cell survival and proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . These properties impact the compound’s bioavailability, determining how much of the compound reaches its site of action .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also inhibits Pim-1 kinase, further contributing to its anti-proliferative effects .
未来方向
The future directions for research on “N-isopropyl-2-quinolinecarboxamide” and related compounds could involve further exploration of their potential as HDAC inhibitors . This could include studies on their efficacy in various cancer models, their pharmacokinetics and toxicity profiles, and the development of more potent and selective derivatives.
属性
IUPAC Name |
N-propan-2-ylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZFFJAEAZQGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)
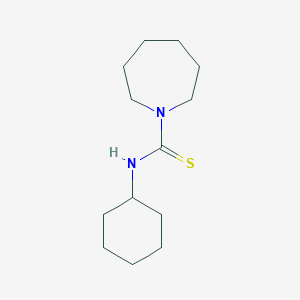
![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
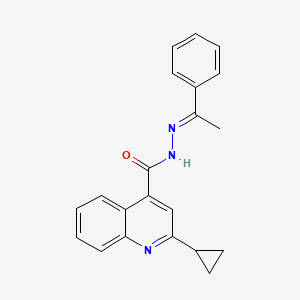
![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
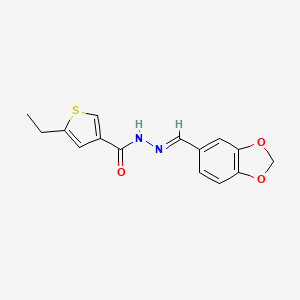
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)

![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
